4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the core thiophene structure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents would be tailored to enhance the efficiency of each synthetic step.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atoms in the thiophene and dioxidotetrahydrothiophenyl groups can be oxidized.
Reduction: : Reduction reactions can be performed on the bromine atom or other functional groups.
Substitution: : The bromine atom can be substituted with other groups, and the amide group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfones, sulfoxides, and sulfates.
Reduction: : Bromide ions and other reduced forms of the compound.
Substitution: : Amides, esters, and ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interaction with biological macromolecules, such as proteins and enzymes. It can serve as a probe to understand biological processes.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may be used in drug discovery and development, particularly in targeting specific diseases or conditions.
Industry
In industry, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Uniqueness
4-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of both bromine and dioxidotetrahydrothiophenyl groups
Properties
IUPAC Name |
4-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S2/c15-10-7-13(21-8-10)14(18)16-11-1-4-17(5-2-11)12-3-6-22(19,20)9-12/h7-8,11-12H,1-6,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOYVKAEXNJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CS2)Br)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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